

# **Application Note and Protocol for Aflatoxicol Quantification in Liver Tissue by HPLC**

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Compound of Interest		
Compound Name:	Aflatoxicol	
Cat. No.:	B190519	Get Quote

### Introduction

Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent hepatocarcinogens. Aflatoxin B1 (AFB1), the most toxic of the group, is metabolized in the liver by cytochrome P450 enzymes into various metabolites, including the highly reactive AFB1-8,9-epoxide and hydroxylated forms such as aflatoxin M1 (AFM1) and **aflatoxicol**.[1] **Aflatoxicol** is a significant metabolite as it can be converted back to AFB1, thus serving as a reservoir for the parent toxin and contributing to its prolonged toxic effect. Accurate quantification of **aflatoxicol** in liver tissue is crucial for toxicological studies, risk assessment, and the development of therapeutic interventions.

This application note provides a detailed protocol for the quantification of **aflatoxicol** in liver tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method is sensitive, specific, and has been compiled from established procedures for aflatoxin analysis in biological matrices.[2][3][4][5]

### **Principle**

The method involves the extraction of **aflatoxicol** from homogenized liver tissue, followed by a cleanup step to remove interfering substances. The purified extract is then analyzed by reverse-phase HPLC with fluorescence detection. For enhanced sensitivity, a pre-column or post-column derivatization step can be employed to increase the fluorescence of **aflatoxicol**.



### **Materials and Reagents**

- Aflatoxicol standard (Sigma-Aldrich or equivalent)
- · HPLC-grade acetonitrile, methanol, and water
- Chloroform
- Dichloromethane
- Formic acid
- Potassium bromide (KBr)
- Nitric acid (4N)
- Celite 545 or equivalent diatomaceous earth
- Anhydrous sodium sulfate
- Solid-Phase Extraction (SPE) cartridges (C18)
- Immunoaffinity columns (optional, for enhanced cleanup)
- Trifluoroacetic acid (TFA) for derivatization (optional)

### **Equipment**

- High-Performance Liquid Chromatography (HPLC) system equipped with:
  - Quaternary pump
  - Autosampler
  - Fluorescence detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 μm)
- Homogenizer



- Centrifuge
- Solid-Phase Extraction manifold
- Nitrogen evaporator
- Vortex mixer
- Analytical balance

## **Experimental Protocol Standard Solution Preparation**

- Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **aflatoxicol** standard in 1 mL of methanol. Store at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 ng/mL.

### **Sample Preparation**

- Homogenization: Weigh 1 g of liver tissue and homogenize it with 5 mL of a methanol:water (80:20, v/v) solution.
- Extraction:
  - Add 10 mL of dichloromethane to the homogenate and shake vigorously for 30 minutes.
  - Centrifuge the mixture at 4000 rpm for 15 minutes.
  - Collect the lower organic layer (dichloromethane).
  - Repeat the extraction step twice more.
  - Pool the organic extracts.
- Cleanup (Solid-Phase Extraction):



- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
- Load the pooled extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove polar impurities.
- Elute the aflatoxicol with 5 mL of methanol.
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
  - Reconstitute the residue in 500 μL of the mobile phase.
  - Filter the reconstituted sample through a 0.45 μm syringe filter before HPLC injection.

### **HPLC Conditions**

- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μm)
- Mobile Phase: A mixture of water:acetonitrile:methanol (60:20:20, v/v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Fluorescence Detector Wavelengths: Excitation at 365 nm and Emission at 440 nm.

## Pre-column Derivatization (Optional, for enhanced sensitivity)

- To the dried extract from step 2.4, add 200  $\mu$ L of n-hexane and 100  $\mu$ L of trifluoroacetic acid (TFA).
- Vortex for 30 seconds and incubate at 40°C for 15 minutes.
- Evaporate to dryness under nitrogen.
- Reconstitute in 500 μL of mobile phase.



### **Data Presentation**

Table 1: HPLC Operational Parameters

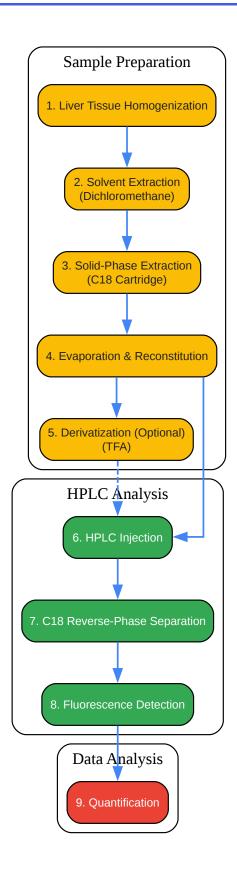
Parameter	Value
Column	C18 Reverse Phase (4.6 x 150 mm, 5 μm)
Mobile Phase	Water:Acetonitrile:Methanol (60:20:20, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Fluorescence Detection	Excitation: 365 nm, Emission: 440 nm
Run Time	25 min

Table 2: Method Performance Characteristics

Parameter	Value	Reference
Limit of Detection (LOD)	0.03 - 0.10 ng/g	
Limit of Quantitation (LOQ)	0.09 - 0.18 ng/g	-
Recovery	85% - 96%	<del>-</del>
Linearity Range	0.2 - 10 ng/g	

## **Visualizations**

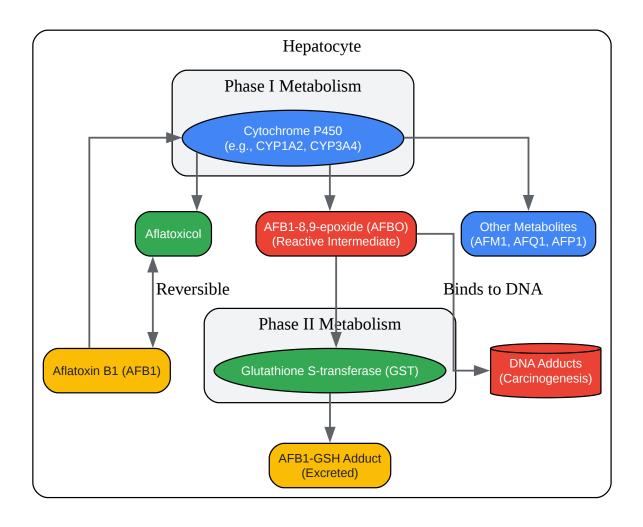




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Caption: Experimental workflow for **aflatoxicol** quantification in liver tissue.





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Caption: Simplified metabolic pathway of Aflatoxin B1 in the liver.

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